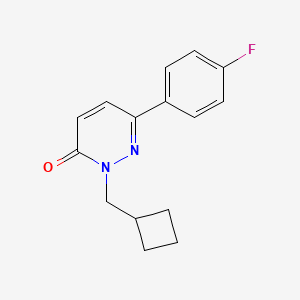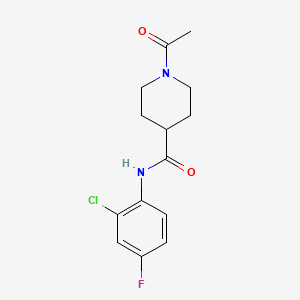![molecular formula C17H19FN4O3 B15116330 5-Fluoro-2-{[2-(5-methyl-1,2-oxazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B15116330.png)
5-Fluoro-2-{[2-(5-methyl-1,2-oxazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-{[2-(5-methyl-1,2-oxazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound with a unique structure that includes a fluorine atom, a pyrimidine ring, and an oxazole moiety
Méthodes De Préparation
The synthesis of 5-Fluoro-2-{[2-(5-methyl-1,2-oxazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps. The synthetic route typically starts with the preparation of the oxazole moiety, followed by the construction of the pyrimidine ring. The final step involves the introduction of the fluorine atom. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom and the oxazole moiety can participate in oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can target the pyrimidine ring or the oxazole moiety, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
5-Fluoro-2-{[2-(5-methyl-1,2-oxazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-{[2-(5-methyl-1,2-oxazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the oxazole moiety can form strong interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated pyrimidines and oxazole derivatives. Compared to these compounds, 5-Fluoro-2-{[2-(5-methyl-1,2-oxazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
- 5-Fluorouracil
- 2-Fluoropyrimidine
- 5-Methyl-1,2-oxazole derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Propriétés
Formule moléculaire |
C17H19FN4O3 |
|---|---|
Poids moléculaire |
346.36 g/mol |
Nom IUPAC |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C17H19FN4O3/c1-11-5-14(21-25-11)15(23)22-8-12-3-2-4-17(12,9-22)10-24-16-19-6-13(18)7-20-16/h5-7,12H,2-4,8-10H2,1H3 |
Clé InChI |
BPGOOWVAMYFGEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15116268.png)
![1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine](/img/structure/B15116289.png)
![5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116295.png)
![1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15116303.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116310.png)
![1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15116322.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine](/img/structure/B15116337.png)
![4-Cyclopropyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116343.png)
![4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B15116348.png)
![2-({2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine](/img/structure/B15116354.png)
![2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine](/img/structure/B15116358.png)

